

Application Note: Crystallization & Purification of 3-Cyano-5-hydroxybenzenesulfonamide

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Compound of Interest

Compound Name: 3-Cyano-5-hydroxybenzenesulfonamide
Cat. No.: B14842060

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Executive Summary & Molecular Profile

3-Cyano-5-hydroxybenzenesulfonamide is a tri-functionalized benzene derivative characterized by significant electron-withdrawing character. The presence of a nitrile (-CN) and a sulfonamide (-SO₂NH₂) group meta to a hydroxyl (-OH) group creates a unique polarity and acidity profile that must be leveraged for effective crystallization.

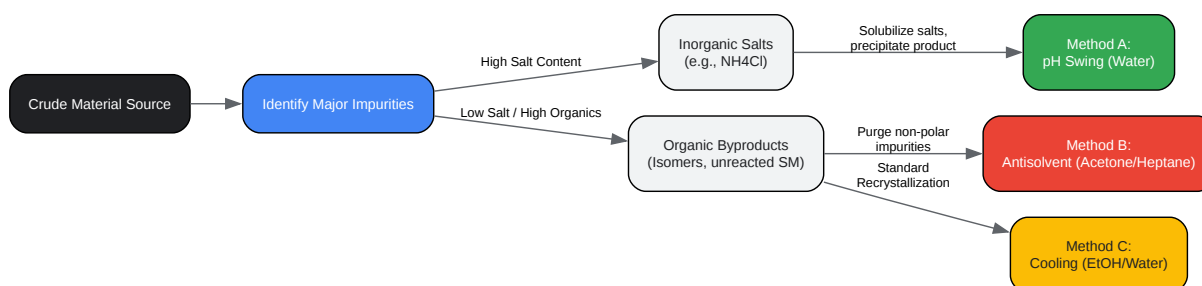
Physicochemical Drivers for Crystallization[2]

- **Acidity (pKa):** The electron-withdrawing nature of the cyano and sulfonamide groups significantly increases the acidity of the phenolic hydroxyl (predicted pKa ~7.5–8.5) compared to phenol (pKa 10).[1] This makes pH-swing crystallization a primary purification strategy.
- **Hydrogen Bonding:** The molecule acts as both a strong donor (Phenol -OH, Sulfonamide -NH₂) and acceptor (Nitrile -CN, Sulfonyl =O). This suggests high solubility in dipolar aprotic solvents (DMSO, Acetone) and alcohols.[1]
- **Solubility Profile:**

- High: Acetone, THF, Methanol, DMSO, aqueous base (pH > 9).[1]
- Moderate: Ethyl Acetate, Ethanol.[1][2]
- Low (Anti-solvents):[1] Water (at neutral/acidic pH), n-Heptane, Toluene, Dichloromethane.[1]

Solvent Selection Strategy

The following decision matrix outlines the logic for solvent selection based on the impurity profile and desired crystal properties.



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Figure 1: Decision tree for selecting the optimal crystallization methodology based on input material quality.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (pH Swing)

Best For: Crude material containing inorganic salts (e.g., from ammonolysis of sulfonyl chlorides) or colored organic impurities.[1] Mechanism: Leveraging the acidity of the phenol to create a water-soluble phenoxide, filtering insolubles, and re-precipitating the neutral molecule.

Reagents:

- 1M NaOH (aq)[1]
- 1M HCl (aq)[1]
- Activated Carbon (e.g., Darco G-60)

Step-by-Step Procedure:

- Dissolution: Suspend the crude **3-Cyano-5-hydroxybenzenesulfonamide** (10 g) in water (80 mL).
- Ionization: Slowly add 1M NaOH with stirring until the pH reaches 10–11. The solution should become clear as the phenoxide/sulfonamide anion forms.
 - Note: If a solid remains, these are likely non-acidic impurities.[1]
- Filtration: Filter the basic solution through a Celite pad or 0.45 µm membrane to remove insoluble impurities.[1]
 - Optional: Stir with activated carbon (5 wt%) for 30 mins at room temperature prior to filtration to remove color.
- Precipitation: Transfer filtrate to a crystallization vessel. Slowly add 1M HCl dropwise while stirring vigorously.
- Nucleation Point: Monitor pH. Cloudiness (nucleation) typically begins around pH 8.5–9.[1]0. Continue addition until pH reaches 2–3 to ensure full protonation of the sulfonamide and phenol.
- Aging: Stir the resulting slurry for 2 hours at 5–10°C to ripen the crystals.
- Isolation: Filter the white solid. Wash the cake with cold water (2 x 20 mL) to remove residual salts (NaCl).
- Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Acetone/Heptane)

Best For: Final polishing to remove organic impurities and control particle size distribution (PSD).[1]

Reagents:

- Solvent: Acetone (HPLC Grade)[1]
- Anti-solvent: n-Heptane

Step-by-Step Procedure:

- Dissolution: Dissolve the dried solid (from Protocol A) in Acetone at 45°C. Use the minimum amount required for dissolution (approx. 5–7 volumes).
- Polishing Filtration: Filter the warm solution through a 0.2 µm PTFE filter to remove particulate matter.[1]
- Anti-solvent Addition: Place the filtrate in a jacketed vessel at 40°C. Add n-Heptane slowly (rate: 0.5 volumes/min) until the solution turns slightly turbid (cloud point).
- Seeding (Critical): Add seed crystals (0.1 wt%) of the desired polymorph.[1] Hold temperature for 30 minutes to establish crystal growth.
- Crystallization: Continue adding n-Heptane until the ratio is 1:3 (Acetone:Heptane).
- Cooling: Cool the slurry linearly from 40°C to 0°C over 4 hours (10°C/hour).
- Isolation: Filter and wash with a cold 1:3 Acetone:Heptane mixture.

Characterization & Quality Control

Parameter	Method	Acceptance Criteria / Observation
Purity	HPLC (C18, ACN/Water + 0.1% TFA)	> 99.0% Area (Target)
Solid Form	XRPD (X-Ray Powder Diffraction)	Distinct Bragg peaks; absence of amorphous halo.
Thermal	DSC (Differential Scanning Calorimetry)	Sharp endotherm (melting).[1] Broad peaks indicate solvates or impurity.[1]
Residual Solvent	GC-Headspace	Acetone < 5000 ppm; Heptane < 5000 ppm (ICH Q3C).

Note on Polymorphism: Sulfonamides are prone to polymorphism.[1] Always compare the XRPD pattern of the crystallized batch against a "Gold Standard" reference pattern to ensure consistency.

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

- Cause: Adding anti-solvent too fast or temperature too high.[1]
- Solution: Reduce the temperature of the solution before adding the anti-solvent. Use a "seeded cooling" approach where seeds are added at the very first sign of supersaturation.

Issue: Colored Impurities Persist

- Cause: Oxidation products of the phenol.
- Solution: Perform the crystallization under a Nitrogen atmosphere.[1] Add 0.1% sodium bisulfite during the aqueous dissolution step (Protocol A) to prevent oxidation.[1]

Issue: Low Yield

- Cause: Product solubility in the mother liquor is too high.

- Solution: For Protocol A, ensure pH is sufficiently low (< 3).[1] For Protocol B, increase the ratio of Heptane or lower the final isolation temperature to -10°C.

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